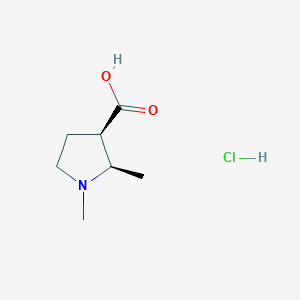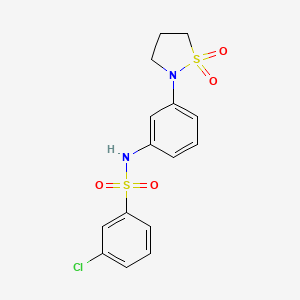
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the combination of sulfonamide groups with various functional groups to explore their biochemical activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors for kynurenine 3-hydroxylase demonstrates the versatility of benzenesulfonamide derivatives in targeting specific enzymes (Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is critical for their biological activity. Studies involving crystal structure analysis provide insights into the conformation and interactions of these molecules. For instance, the structural characterization of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals significant details about the arrangement of atoms and potential intermolecular interactions (Mohamed-Ezzat et al., 2023).
科学的研究の応用
Antitumor Activity
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide and its derivatives have been extensively studied for their antitumor properties. For example, Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives and found that certain compounds showed remarkable activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006). Another study by Żołnowska et al. (2016) revealed that some of these derivatives exhibited cytotoxic activity toward various human cancer cell lines and induced apoptosis in these cells (Żołnowska et al., 2016).
Kynurenine Pathway Inhibition
Compounds derived from 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide have been explored for their potential in inhibiting the kynurenine pathway, which is significant in various physiological processes. Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides and found them to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme in this pathway (Röver et al., 1997).
Anticancer and Anti-HIV Agents
Pomarnacka and Kozlarska-Kedra (2003) reported the synthesis of a series of benzenesulfonamides, which exhibited moderate anticancer activity and promising anti-HIV activity, indicating their potential in treating related diseases (Pomarnacka & Kozlarska-Kedra, 2003).
Potential in Treating Glaucoma
A study by Nocentini et al. (2016) on benzenesulfonamide containing compounds showed significant intraocular pressure-lowering activity in an animal model of glaucoma. This suggests the potential therapeutic application of these compounds in treating glaucoma (Nocentini et al., 2016).
作用機序
Target of Action
The primary targets of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide are Cyclin-dependent kinase 2 (CDK2) and Glycine Transporter 1 (GlyT1) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, while GlyT1 is involved in the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2 and GlyT1 . By inhibiting CDK2, it can disrupt the normal progression of the cell cycle, potentially leading to the death of rapidly dividing cells, such as cancer cells . The inhibition of GlyT1 can increase the concentration of glycine in the synaptic cleft, enhancing the inhibitory effect of glycine on neuronal activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells that rely on CDK2 for uncontrolled proliferation . The inhibition of GlyT1 disrupts the reuptake of glycine, leading to an increase in the extracellular concentration of glycine . This can enhance the inhibitory effect of glycine on neuronal activity, which may be beneficial in conditions such as schizophrenia .
Pharmacokinetics
One study has reported that a similar compound showed good plasma exposure and sufficient plasma-to-brain penetration in rats , suggesting that 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide may have similar properties.
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . This could potentially be used as a strategy for cancer treatment. The inhibition of GlyT1 can increase the extracellular concentration of glycine, enhancing its inhibitory effect on neuronal activity . This could potentially be beneficial in the treatment of conditions such as schizophrenia .
特性
IUPAC Name |
3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-12-4-1-7-15(10-12)24(21,22)17-13-5-2-6-14(11-13)18-8-3-9-23(18,19)20/h1-2,4-7,10-11,17H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMDXSBFUOPTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

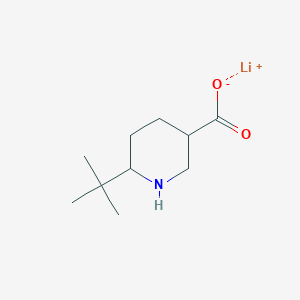
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)
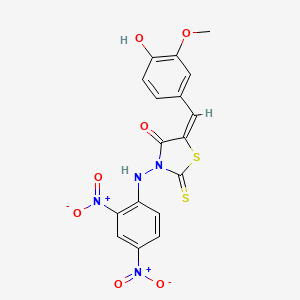
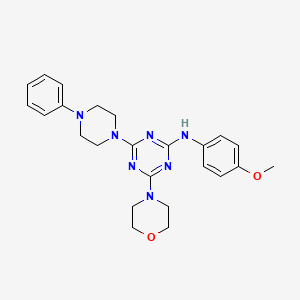
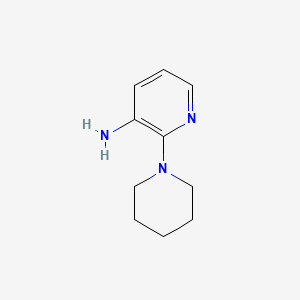
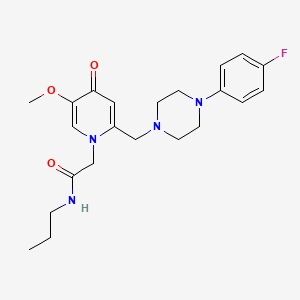
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)
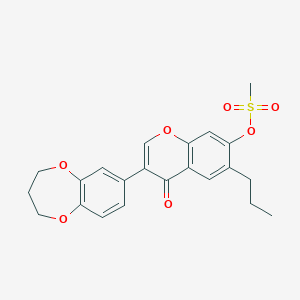
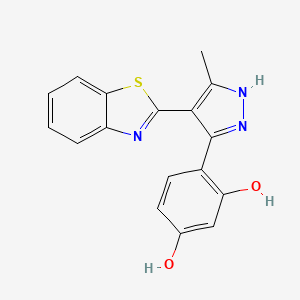
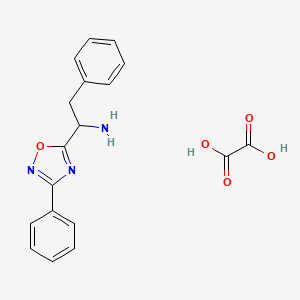
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)
